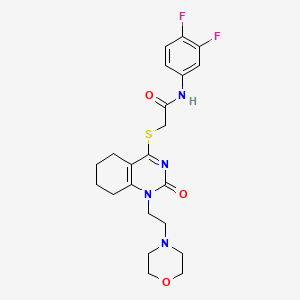

N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O3S/c23-17-6-5-15(13-18(17)24)25-20(29)14-32-21-16-3-1-2-4-19(16)28(22(30)26-21)8-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJRXHEVLQPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the hexahydroquinazolinone core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the morpholinoethyl group: This step might involve nucleophilic substitution reactions.

Attachment of the difluorophenyl group: This could be achieved through electrophilic aromatic substitution or coupling reactions.

Formation of the thioacetamide linkage: This might involve thiolation reactions followed by amide bond formation.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of thio groups to sulfoxides or sulfones.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves several key steps:

- Formation of the Hexahydroquinazoline Core : The hexahydroquinazoline structure is synthesized through cyclization reactions involving appropriate precursors.

- Thioacetamide Derivative Formation : The compound is formed by introducing a thioacetamide moiety which enhances its biological activity.

- Fluorination : The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring is crucial for improving the compound's potency and selectivity.

Anticancer Properties

Research indicates that N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer activity. Key findings include:

- Inhibition of Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, it has demonstrated an IC50 value in the nanomolar range against MCF-7 breast cancer cells and other tumor types.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 46 | Inhibition of tubulin polymerization |

| HeLa | 40 | Induction of G2/M-phase arrest |

| A549 (Lung Cancer) | 55 | Apoptosis induction via caspase activation |

Other Therapeutic Applications

Beyond its anticancer properties, N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has potential applications in:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties against various pathogens. Further investigations are needed to elucidate the specific mechanisms and efficacy against bacterial strains.

Neuroprotective Effects

Research is ongoing into the neuroprotective effects of compounds structurally related to N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. These studies aim to explore potential benefits in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares core motifs with several analogs reported in the literature:

Key Observations :

- The morpholinoethyl group in the target compound and 840479-51-8 likely improves water solubility compared to alkyl or aryl substituents in AJ5d or compounds 5–10 .

- The hexahydroquinazolin core introduces conformational rigidity, which may reduce metabolic degradation compared to non-saturated analogs like AJ5d .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy (IR):

- Target Compound: Expected C=O (1680–1700 cm⁻¹) and C=S (1240–1260 cm⁻¹) stretches, consistent with quinazolinone-thioacetamide analogs .

- Triazole-Thiones : Absence of C=O bands (1663–1682 cm⁻¹) confirms tautomerism to thione forms, unlike the stable thioacetamide linkage in the target compound.

Nuclear Magnetic Resonance (NMR):

- Hexahydroquinazolin Core: Partial saturation leads to distinct ¹H-NMR signals for equatorial/axial protons (δ 1.5–3.0 ppm), unlike planar quinazolinones (δ 6.5–8.5 ppm for aromatic protons) .

- Morpholinoethyl Group: Characteristic ¹H-NMR signals at δ 2.4–3.0 ppm (morpholine CH₂) and ¹³C-NMR at δ 55–65 ppm (N-CH₂) .

Stability and Tautomerism

- The target compound’s thioacetamide group is less prone to tautomerism than triazole-thiones , as evidenced by stable C=S IR bands.

- Lumping Strategy : Grouping with morpholinoethyl-substituted analogs (e.g., 840479-51-8 ) is justified due to shared physicochemical properties (e.g., solubility, logP).

Biological Activity

N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, a compound with a complex structure, has been investigated for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Overview

The compound features a thioacetamide moiety linked to a hexahydroquinazoline scaffold and a difluorophenyl substituent. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic molecules, which may influence their biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme crucial for anaerobic metabolism in cancer cells .

- Modulation of Signaling Pathways : The compound could potentially interact with various signaling pathways critical in cancer progression and inflammation. By targeting these pathways, it may exhibit anti-cancer and anti-inflammatory effects.

Anticancer Properties

A significant area of interest is the anticancer potential of N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Activity

The compound's thioacetamide component suggests potential antimicrobial properties. Compounds with thioether linkages have been reported to show activity against various bacterial strains . Further investigations are needed to evaluate its efficacy against specific pathogens.

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that the compound can reduce cell viability significantly at micromolar concentrations. The mechanism appears to involve both apoptosis induction and cell cycle arrest at the G1 phase .

- Inflammatory Models : Animal models of inflammation have indicated that treatment with this compound can lead to reduced markers of inflammation such as TNF-alpha and IL-6 levels . This suggests its potential utility in treating inflammatory diseases.

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core. Key steps include:

- Functionalization of the quinazolinone scaffold with a morpholinoethyl group via nucleophilic substitution (e.g., using 2-morpholinoethylamine).

- Thioacetamide coupling via a sulfhydryl intermediate, employing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thiol-disulfide exchange protocols .

- Final coupling of the 3,4-difluorophenyl moiety using amide bond formation under controlled pH and temperature conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R_2$$^2(8) dimer formation observed in related acetamides) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) to validate >95% purity.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What biological activities are predicted based on structural analogs?

- Mechanistic Insights : Quinazolinone derivatives exhibit non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets such as kinases or DNA topoisomerases .

- Suggested Assays :

- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial screening (MIC determination) using Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Use factorial design to evaluate critical variables (e.g., catalyst loading, solvent ratio, reaction time). For example, a 2 factorial design can identify interactions between temperature, pH, and reagent stoichiometry .

- Process Control : Implement real-time monitoring (e.g., FTIR for intermediate tracking) and adjust parameters dynamically using feedback loops .

Q. What computational methods aid in predicting reaction pathways or target binding?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., thioacetamide coupling) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase targets (e.g., EGFR, VEGFR2) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Orthogonal Validation : Replicate assays in multiple cell lines or with alternative methods (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).

- Solubility/Stability Testing : Assess compound stability in DMSO/PBS buffers and confirm bioactivity is not an artifact of aggregation or degradation .

Data Contradiction Analysis

Q. Conflicting results in enzymatic inhibition assays: How to resolve?

- Hypothesis Testing :

- Enzyme Source Variability : Compare recombinant vs. native enzyme preparations.

- Buffer Conditions : Test inhibition under varying ionic strengths or co-factor concentrations (e.g., Mg for kinases).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.